Tamoxifen Dimer
Tamoxifen Dimer
Brand Name:
Vulcanchem
CAS No.:
1346606-51-6
VCID:
VC0119458
InChI:
InChI=1S/C49H49NO2/c1-4-46(38-18-10-6-11-19-38)48(40-22-14-8-15-23-40)42-26-30-44(31-27-42)51-36-34-50(3)35-37-52-45-32-28-43(29-33-45)49(41-24-16-9-17-25-41)47(5-2)39-20-12-7-13-21-39/h6-33H,4-5,34-37H2,1-3H3/b48-46-,49-47-
SMILES:
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)CCOC3=CC=C(C=C3)C(=C(CC)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6
Molecular Formula:
C49H49NO2
Molecular Weight:
683.936
Tamoxifen Dimer
CAS No.: 1346606-51-6
Reference Standards
VCID: VC0119458
Molecular Formula: C49H49NO2
Molecular Weight: 683.936
CAS No. | 1346606-51-6 |
---|---|
Product Name | Tamoxifen Dimer |
Molecular Formula | C49H49NO2 |
Molecular Weight | 683.936 |
IUPAC Name | 2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]-N-[2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl]-N-methylethanamine |
Standard InChI | InChI=1S/C49H49NO2/c1-4-46(38-18-10-6-11-19-38)48(40-22-14-8-15-23-40)42-26-30-44(31-27-42)51-36-34-50(3)35-37-52-45-32-28-43(29-33-45)49(41-24-16-9-17-25-41)47(5-2)39-20-12-7-13-21-39/h6-33H,4-5,34-37H2,1-3H3/b48-46-,49-47- |
Standard InChIKey | MRXALMVDVOUJMY-PRFQTJOXSA-N |
SMILES | CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)CCOC3=CC=C(C=C3)C(=C(CC)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Synonyms | Bis-{2-[4-(1,2-Diphenyl-but-1-enyl)phenoxy]ethyl}methylamine; 2-[4-(1,2-Diphenyl-1-buten-1-yl)phenoxy]-N-[2-[4-(1,2-diphenyl-1-buten-1-yl)phenoxy]ethyl]-N-methylethanamine; |
PubChem Compound | 71752316 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume